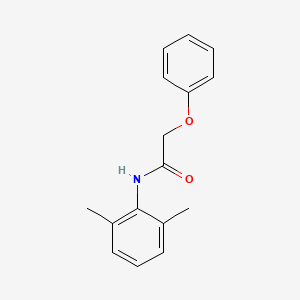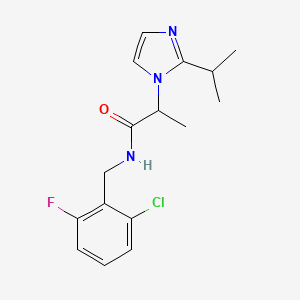
5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" is a compound that belongs to the isoindole family, characterized by the presence of bromo, nitro, and phenyl groups. This molecular structure suggests potential interest in various fields such as organic chemistry, materials science, and possibly pharmacological research, focusing on the synthesis, molecular structure, chemical reactions, and properties of the compound.
Synthesis Analysis
The synthesis of related isoindole derivatives often involves intramolecular reactions or cycloaddition reactions. For example, cyclohexane-1,3-dione derivatives have shown abnormal behavior in Michael additions to nitro-olefins, leading to the formation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones, which are related to the isoindole structure by involving bromophenyl and nitro groups (Ansell, Moore, & Nielsen, 1971). Similarly, 1,3-dipolar cycloaddition reactions have been used to synthesize 2H-indazole-4,7-dione derivatives, demonstrating the versatility of synthetic approaches for such compounds (Nan'ya et al., 1987).
Molecular Structure Analysis
The molecular structure of isoindole derivatives can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure of "6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione" shows a monoclinic space group, highlighting the importance of structural analysis in understanding the spatial arrangement and potential reactivity of such compounds (Nan'ya et al., 1987).
Chemical Reactions and Properties
Isoindole derivatives participate in various chemical reactions, reflecting their rich chemistry. For example, enantiomeric resolution and simulation studies of isoindole derivatives highlight their stereochemical complexity and the influence of substituents on their physical and chemical behavior (Ali et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of isoindole derivatives can vary significantly based on their structure and substituents. Studies on similar compounds provide insights into how bromo and nitro groups might influence these properties, offering a basis for predicting the behavior of "5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" in various solvents and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are crucial for understanding the potential applications of isoindole derivatives. Research on similar compounds indicates a range of reactions, including cyclocondensation and aminocarbonylation, that could be relevant for further functionalization of "5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione" (Worlikar & Larock, 2008).
Propiedades
IUPAC Name |
5-bromo-6-nitro-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-11-6-9-10(7-12(11)17(20)21)14(19)16(13(9)18)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRCWHVTDTWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5635029.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5635030.png)
![2-ethyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5635034.png)

![(4-methoxy-2-methylphenyl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5635048.png)

![2-[4-(3-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5635055.png)
![methyl 4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B5635070.png)
![(3R,5S)-5-({4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5635087.png)

![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)